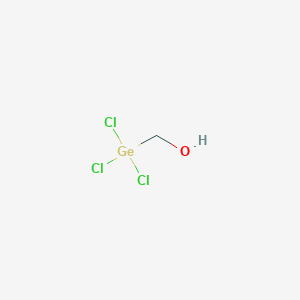![molecular formula C20H11NO2S B14718909 5h-Naphtho[2,3-c]phenothiazine-8,13-dione CAS No. 6937-82-2](/img/structure/B14718909.png)
5h-Naphtho[2,3-c]phenothiazine-8,13-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the class of phenothiazines, which are heterocyclic compounds containing sulfur and nitrogen atoms within their ring structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5h-Naphtho[2,3-c]phenothiazine-8,13-dione typically involves the thermolysis of 1-arylthio-2-azidoanthraquinones in dimethyl sulfoxide (DMSO) at 150°C. This method yields substituted 5h-Naphtho[2,3-c]phenothiazine-8,13-diones . Additionally, photolysis of azides at 77 K and reactions of 1-arylthio-2-azidoanthraquinones with potassium hydroxide (KOH) in DMSO at 20°C can also produce this compound in quantitative yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of DMSO as a solvent and controlled reaction conditions are crucial for achieving high yields and purity in industrial settings.
化学反应分析
Types of Reactions
5h-Naphtho[2,3-c]phenothiazine-8,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moieties to hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the reagents used.
科学研究应用
5h-Naphtho[2,3-c]phenothiazine-8,13-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other biologically active phenothiazines.
Industry: Utilized in the development of electro-optical materials and organic semiconductors.
作用机制
The mechanism of action of 5h-Naphtho[2,3-c]phenothiazine-8,13-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moieties can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer and antimicrobial activities, where ROS generation can lead to cell damage and apoptosis .
相似化合物的比较
Similar Compounds
12H-Benzo[b]phenothiazine-6,11-dione:
1,4-Naphthoquinone: Shares the naphthoquinone moiety and exhibits similar redox properties.
Phenothiazine: The parent compound of the phenothiazine class, widely studied for its biological activities.
Uniqueness
5h-Naphtho[2,3-c]phenothiazine-8,13-dione is unique due to its combination of naphthoquinone and phenothiazine structures, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
6937-82-2 |
|---|---|
分子式 |
C20H11NO2S |
分子量 |
329.4 g/mol |
IUPAC 名称 |
5H-naphtho[2,3-c]phenothiazine-8,13-dione |
InChI |
InChI=1S/C20H11NO2S/c22-18-11-5-1-2-6-12(11)19(23)17-13(18)9-10-15-20(17)24-16-8-4-3-7-14(16)21-15/h1-10,21H |
InChI 键 |
RSCAZJBRAXOOMM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=CC=CC=C5S4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)

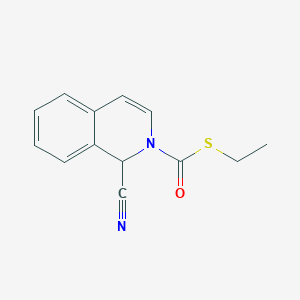
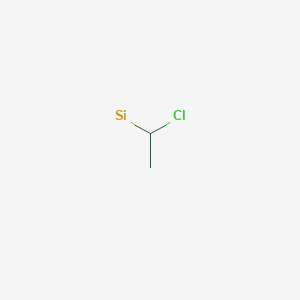
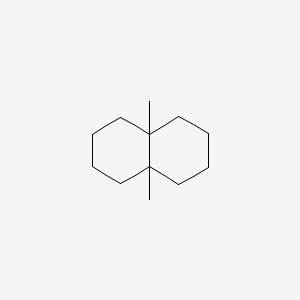
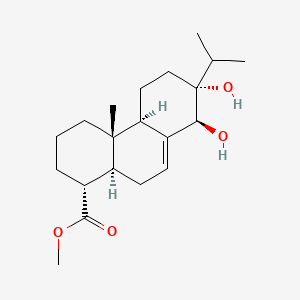


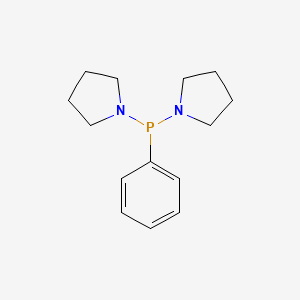
![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)
